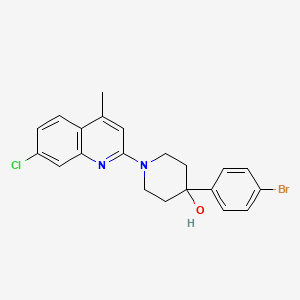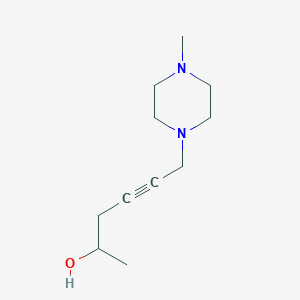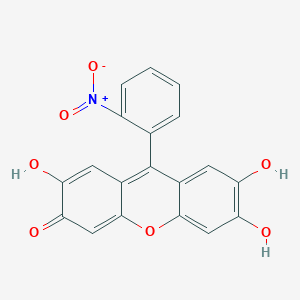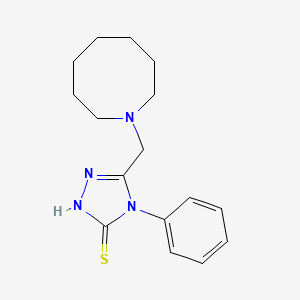
N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide
Übersicht
Beschreibung
N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide, also known as AHAP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a hydrazide derivative of anthracene and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide involves the inhibition of various enzymes and proteins involved in cellular processes. It has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide has also been shown to inhibit the activity of HIV integrase, which is essential for the integration of viral DNA into the host genome. Moreover, N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide has been reported to inhibit the activity of various bacterial and fungal enzymes involved in cell wall synthesis and energy metabolism.
Biochemical and Physiological Effects:
N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. It has also been reported to inhibit angiogenesis, which is essential for tumor growth and metastasis. N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide has been shown to modulate the immune system by regulating the production of cytokines and chemokines. Moreover, N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide has been reported to exhibit antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide has several advantages for lab experiments. It is a synthetic compound, which can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, there are also some limitations associated with N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide. Its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its mode of action. Moreover, its toxicity profile is not well established, which makes it difficult to determine its safety for human use.
Zukünftige Richtungen
There are several future directions for research on N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide. One of the potential applications of N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide is in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Moreover, N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide has shown promising results in the treatment of viral infections such as HIV and herpes simplex virus. Further studies are needed to determine its safety and efficacy in human trials. Additionally, N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide has shown potent antibacterial and antifungal activities, which makes it a potential candidate for the development of new antibiotics. Further studies are needed to optimize its antibacterial and antifungal activities and to determine its mechanism of action against bacterial and fungal pathogens.
Wissenschaftliche Forschungsanwendungen
N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, antibacterial, and antifungal activities. N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been reported to inhibit the replication of viruses such as HIV and herpes simplex virus. Moreover, N'-(9-anthrylmethylene)-2-hydroxy-2-phenylacetohydrazide has shown potent antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity against various fungal strains.
Eigenschaften
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22(16-8-2-1-3-9-16)23(27)25-24-15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-15,22,26H,(H,25,27)/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKYXQIKQSACJE-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-anthracen-9-ylmethylidene]-2-hydroxy-2-phenylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B3868241.png)


![ethyl 5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868279.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[4-(2-methoxyphenyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3868294.png)


![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3868317.png)
![4-{2-[4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B3868326.png)


![4-bromo-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3868339.png)